4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one
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Overview
Description
4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a naphthyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Cyclization: Formation of the naphthyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles might include amines, thiols, or alkoxides.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigating its effects on biological systems.
Material Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,7-naphthyridin-1(2H)-one
- 6-Chloro-2,7-naphthyridin-1(2H)-one
Uniqueness
4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a naphthyridine core, which is known for its role in various biological activities. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study reported that compounds in this class inhibit bacterial growth by targeting bacterial DNA synthesis pathways .
Anticancer Effects
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and HL-60 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
HL-60 | 10.3 | Cell cycle arrest |
MCF-7 | 15.0 | DNA synthesis inhibition |
Inhibition of Enzymatic Activity
In addition to direct cytotoxic effects, the compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it acts as an inhibitor of topoisomerase II, which is crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes like topoisomerase II and others involved in nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a preclinical study, mice bearing solid tumors were treated with this compound. The results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Efficacy
A series of tests on various bacterial strains demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
Properties
Molecular Formula |
C8H4BrClN2O |
---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13) |
InChI Key |
LZPSGXLLPAGRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC(=O)C2=CN=C1Cl)Br |
Origin of Product |
United States |
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